molecular formula C13H18N4OS B2441231 N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1209966-83-5

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2441231
CAS No.: 1209966-83-5
M. Wt: 278.37
InChI Key: SJZAABMHBMIYOH-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including compounds structurally related to N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, has identified their potential as inhibitors of photosynthetic electron transport. These studies suggest that certain pyrazole compounds can function comparably to commercial herbicides by interfering with the light-driven reduction of ferricyanide in isolated spinach chloroplasts. The inhibitory properties of these compounds highlight their potential use in agricultural chemistry as herbicides with specific action modes (Vicentini et al., 2005).

Antibacterial Agents

Another line of research has led to the synthesis of novel analogs based on the thiazolyl pyrazole structure, demonstrating promising antibacterial activities, especially against Staphylococcus aureus and Bacillus subtilis. The exploration of these compounds indicates a valuable approach to developing new antibacterial agents, offering insights into their potential medical applications beyond traditional drug categories (Palkar et al., 2017).

Synthetic Methodologies

Research has also been conducted on new synthetic methodologies for related pyrazole compounds, offering insights into more efficient and versatile approaches to their production. These methods facilitate the synthesis of pyrazole derivatives with potential applications in various fields, including material science and pharmaceutical research (Vicentini et al., 1994).

Insecticidal Activity

Studies on pyrazole amide derivatives have identified certain compounds with promising insecticidal activity, particularly against pests like the cotton bollworm. This research suggests potential applications in pest management and agricultural practices, offering a new avenue for the development of insecticides based on the pyrazole core structure (Deng et al., 2016).

Catalytic Applications

The catalytic applications of pyrazole derivatives in chemical reactions, such as asymmetric cycloadditions, have been explored, highlighting their utility in synthetic organic chemistry. These compounds serve as catalysts in reactions leading to the formation of structurally complex and functionalized molecules, indicating their importance in the development of new synthetic methodologies (Han et al., 2011).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZAABMHBMIYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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